molecular formula C19H18N2O B1679748 (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine CAS No. 133845-63-3

(5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine

Cat. No. B1679748
M. Wt: 290.4 g/mol
InChI Key: YFPNAYXYKXAKJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .

Scientific Research Applications

Dual Inhibitor Applications

One study identifies a new cholinesterase and monoamine oxidase dual inhibitor, showcasing the potential therapeutic applications of indole derivatives similar to (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Functionalization of Polyesters

Research on the functionalization of polyesters through thiol-yne chemistry, utilizing a compound derived from tyrosine similar to the subject compound, demonstrated the production of biodegradable polymers with excellent cell penetration and gene delivery properties, indicating its significance in biomedical applications (Zhang et al., 2012).

Inhibitors for Leukotriene Synthesis

A potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, with a core structure closely related to (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine, was developed for superior in vitro and in vivo inhibition, contributing to research in anti-inflammatory and asthma therapeutics (Hutchinson et al., 2009).

Catalysis and Synthesis

A study on the aminobenzylation of aldehydes with toluenes provides insights into the synthesis of amines, potentially including structures similar to (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine. This method offers rapid access to 1,2-diarylethylamine derivatives, emphasizing the compound's relevance in synthetic organic chemistry (Wang et al., 2018).

Material Properties Enhancement

Research on a curing system of benzoxazine with amine explores the reactivity and mechanism, demonstrating how similar compounds can improve material properties in thermosetting resins. This has implications for the design of materials with enhanced chemical structure and processability (Sun et al., 2015).

properties

IUPAC Name

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPNAYXYKXAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine

CAS RN

133845-63-3
Record name 133845-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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